Anticancer Potency Against Hep3B Cell Line vs. Combretastatin A-4 and Other Analogs
In a study evaluating thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), the target compound (designated compound 2b) showed comparable potency to CA-4 against the Hep3B hepatocellular carcinoma cell line. This N-(4-methylbenzyl) derivative is differentiated from other synthesized analogs (e.g., compound 2e) in the same series, against which it demonstrated higher potency [1].
| Evidence Dimension | Cytotoxicity (IC50) against Hep3B cancer cell line |
|---|---|
| Target Compound Data | IC50 = 5.46 µM |
| Comparator Or Baseline | Compound 2e (analog) IC50 = 12.58 µM; Combretastatin A-4 (CA-4) served as the positive control and benchmark |
| Quantified Difference | The target compound (2b) is approximately 2.3-fold more potent than the analog 2e and demonstrated an interaction profile comparable to CA-4 in the tubulin-colchicine-binding pocket [1]. |
| Conditions | Hep3B human hepatocellular carcinoma cell line; MTT assay or similar cytotoxicity assay; study published in 2022. |
Why This Matters
This establishes the N-(4-methylbenzyl) substituent as a key driver for enhanced potency over a closely related analog (2e), providing a quantifiable reason to select this compound over other derivatives for tubulin inhibition studies.
- [1] Hawash, M., Qaoud, M. T., Jaradat, N., Abdallah, S., Issa, S., Adnan, N., ... & Hawash, Z. (2022). Thiophene carboxamide derivatives as CA-4 biomimetics: Synthesis, PSA similarity, and activity against Hep3B cancer cell line. Biomimetics, 7(4), 247. View Source
